3,5-Dichloro-2,6-dimethoxybenzamide
Description
General Overview of Benzamide (B126) Chemistry and its Significance in Material Science, Agrochemicals, and Medicinal Chemistry
The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, is a cornerstone of modern chemistry. wikipedia.orgslideshare.net Its structural simplicity and the ability to form stable, planar structures due to resonance make it a versatile scaffold in various scientific disciplines. nih.gov The amide bond is prevalent in numerous natural products and plays a crucial role in industrial and pharmaceutical chemistry. researchgate.net
In material science , benzamides are integral to the development of engineering plastics, detergents, and lubricants. rsc.org More recently, ortho-alkoxy-benzamide moieties have been utilized to direct the formation of single crystalline hydrogen-bonded crosslinked organic frameworks (HCOFs). researchgate.net These materials exhibit potential for applications such as gas storage and catalysis. researchgate.net
The field of agrochemicals has seen a significant impact from benzamide derivatives. Halogenated agrochemicals, in particular, have become increasingly important, with approximately 81% of recently launched agrochemicals containing halogen atoms. researchgate.net The introduction of halogens can enhance the efficacy and environmental profile of these compounds. researchgate.netnih.gov Benzamides are a known subclass of cellulose (B213188) biosynthesis inhibitors, a target for herbicides. researchgate.net
In medicinal chemistry , the benzamide structure is a common feature in a wide array of therapeutic agents. wikipedia.org Substituted benzamides have been developed as analgesics, anti-inflammatory agents, and enzyme inhibitors. researchgate.net They are also investigated as high-affinity ligands for central nervous system receptors, such as dopamine (B1211576) D2 receptors. nih.gov The discovery of benzamides as potent and selective human β3-adrenergic receptor agonists highlights their ongoing importance in drug discovery. nih.gov
Positioning of 3,5-Dichloro-2,6-dimethoxybenzamide within Halogenated and Alkoxy-Substituted Benzamide Classes
This compound belongs to the class of halogenated and alkoxy-substituted benzamides. The presence of two chlorine atoms places it within the category of dichlorinated aromatic compounds. Halogenation is a key strategy in modifying the physicochemical properties of a molecule, often leading to increased biological activity. nih.gov The chlorine atoms on the benzene ring are electron-withdrawing, which can influence the compound's reactivity and interactions with biological targets.
The two methoxy (B1213986) groups (-OCH3) classify the compound as an alkoxy-substituted benzamide. Alkoxy groups are known to participate in hydrogen bonding and can influence the conformation and electronic properties of the molecule. researchgate.net In medicinal chemistry, methoxy groups can be crucial for receptor binding and can be metabolically labile, offering sites for biotransformation. The specific substitution pattern of 3,5-dichloro and 2,6-dimethoxy creates a unique electronic and steric environment on the benzamide scaffold.
Historical Context and Evolution of Research Pertaining to this compound and its Close Analogs
While specific historical records for the synthesis or study of this compound are not prominent in the available literature, the evolution of research on its structural analogs provides a valuable context. The synthesis of various benzamides has been a subject of organic chemistry for over a century, with methods evolving from the hydration of nitriles or the reaction of benzoic acids with ammonia (B1221849) to more sophisticated palladium-catalyzed aminocarbonylations. rsc.org
Research into halogenated benzamides gained significant traction with the rise of the agrochemical industry. The discovery of the herbicidal activity of dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) in 1967 spurred extensive research into related chlorinated benzoic acid derivatives and their metabolites. The synthesis of the key intermediate, 3,6-dichloro-2-hydroxybenzoic acid, has been a focus, with various methods being developed over the years. google.comresearchgate.net
In medicinal chemistry, the development of substituted benzamides has been driven by the search for new therapeutic agents. For instance, research in the late 20th and early 21st centuries led to the discovery of potent benzamide-based dopamine D2 receptor ligands and β3-adrenergic receptor agonists. nih.govnih.gov A notable close analog in terms of its substitution pattern is the phenyl ring in NVP-BGJ398 (3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea), a potent inhibitor of the fibroblast growth factor receptor family. nih.gov The rational design of the dichloro-dimethoxy substitution pattern in this molecule was key to its activity. nih.gov
Scope and Academic Research Objectives for this compound
Given the lack of direct published research on this compound, its academic research objectives can be inferred from the activities of its analogs and the broader chemical classes to which it belongs.
Potential Research Areas:
Medicinal Chemistry: Based on the activity of structurally related compounds like NVP-BGJ398, a primary research objective would be to synthesize and screen this compound and its derivatives for inhibitory activity against various protein kinases, which are important targets in cancer therapy. nih.gov Further investigations could explore its potential as a ligand for other receptors in the central nervous system, following the precedent of other substituted benzamides. nih.gov
Agrochemicals: The presence of two chlorine atoms suggests potential herbicidal or fungicidal properties. researchgate.net Research could focus on its mode of action, possibly as a cellulose biosynthesis inhibitor, and its efficacy against a range of weeds or fungal pathogens. researchgate.net
Material Science: The defined substitution pattern with both halogen and alkoxy groups could be exploited in the design of new organic materials. Research objectives might include its use as a building block for polymers or crystalline frameworks, investigating how its specific structure influences material properties like thermal stability, conductivity, or gas absorption. researchgate.net
Interactive Data Table: Properties of Related Benzamide Compounds
| Compound Name | Key Structural Features | Area of Research | Notable Finding |
| NVP-BGJ398 nih.gov | Dichloro-dimethoxy-phenyl | Medicinal Chemistry | Potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases. |
| Dicamba | Dichloro-methoxy-benzoic acid | Agrochemicals | Widely used herbicide for controlling broadleaf weeds. |
| 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide researchgate.net | Amino-ethoxy-benzamide | Medicinal Chemistry | Potent COX-1 inhibitory and analgesic activities. |
| 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides nih.gov | Dimethoxy-fluoroalkyl-benzamide | Medicinal Chemistry | High-affinity ligands for CNS dopamine D2 receptors. |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXKPXMTDLUJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379201 | |
| Record name | 3,5-dichloro-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90650-25-2 | |
| Record name | 3,5-dichloro-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 2,6 Dimethoxybenzamide
Synthesis Routes for 2,6-Dimethoxybenzoic Acid Precursors and Derivatization to the Benzamide (B126) Scaffold
Conversion of 2,6-Dimethoxybenzoic Acid to Corresponding Amides via Dehydrating Conditions
A primary and efficient method for forming the benzamide scaffold from 2,6-dimethoxybenzoic acid involves the activation of the carboxylic acid group under dehydrating conditions. This activation is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then readily react with ammonia (B1221849) or a primary amine to form the amide bond.
One common approach is the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The 2,6-dimethoxybenzoic acid is treated with thionyl chloride, which converts the carboxylic acid to 2,6-dimethoxybenzoyl chloride. This process is dehydrating as it removes the hydroxyl group from the acid. The resulting acid chloride is highly electrophilic and is not typically isolated but is used directly in the next step. The crude acid chloride is then reacted with a suitable amine nucleophile, such as aqueous ammonia, to yield 2,6-dimethoxybenzamide (B3031262).
The general reaction can be summarized as follows:
Activation: 2,6-dimethoxybenzoic acid + SOCl₂ → 2,6-dimethoxybenzoyl chloride + SO₂ + HCl
Amination: 2,6-dimethoxybenzoyl chloride + 2 NH₃ → 2,6-dimethoxybenzamide + NH₄Cl
This method is widely applicable for the synthesis of various benzamides from their corresponding benzoic acids.
Methoxylation Strategies from Benzamide Precursors
An alternative strategy involves introducing the methoxy (B1213986) groups onto a pre-existing benzamide ring. This approach relies on directed C-H activation and methoxylation reactions. Research has demonstrated that transition metal catalysts can facilitate the direct ortho-methoxylation of benzamides.
For instance, a cobalt(II)-catalyzed C-H methoxylation of benzamides has been developed. chemguide.co.uk This method uses a cobalt catalyst and an oxidant to directly install methoxy groups at the positions ortho to the amide directing group. While this specific methodology might be employed to synthesize a variety of methoxylated benzamides, achieving a 2,6-dimethoxy substitution pattern would require a substrate with an unsubstituted ring or one that directs the methoxylation to these specific positions. The reaction conditions for such transformations are carefully optimized to ensure high yields and selectivity. chemguide.co.uk
Table 1: Example of Cobalt-Catalyzed C-H Methoxylation Conditions chemguide.co.uk
| Component | Condition |
|---|---|
| Substrate | Benzamide |
| Catalyst | Salicylaldehyde-Co(II) complex |
| Methoxylating Agent | CD₃OD (for deuteriomethoxylation) |
| Oxidant | Ag₂O |
| Solvent | EtOAc |
This table illustrates typical conditions for a directed C-H methoxylation reaction as described in the literature. chemguide.co.uk
Utilization of 4,6-Dimethoxyisatoic Anhydride (B1165640) in Benzamide Synthesis
Isatoic anhydrides are versatile reagents in the synthesis of various heterocyclic compounds and anthranilamide derivatives. The reaction of an isatoic anhydride with a nucleophile, such as an amine, typically proceeds with the opening of the anhydride ring. This reaction pathway offers a route to substituted 2-aminobenzamides.
Specifically, 4,6-dimethoxyisatoic anhydride could serve as a precursor for benzamides. When treated with an amine, the nucleophile attacks one of the carbonyl carbons of the anhydride. This leads to the cleavage of the N1-C2 bond and subsequent loss of carbon dioxide, yielding a 2-amino-4,6-dimethoxybenzamide (B1287547) derivative. The general mechanism involves nucleophilic acyl substitution followed by decarboxylation. While this provides a 2-aminobenzamide, further chemical modifications would be necessary to remove the 2-amino group if the final product does not require it.
Regioselective Halogenation Approaches for Dichloro Substitution at the 3,5-Positions
Once the 2,6-dimethoxybenzamide scaffold is synthesized, the next critical step is the introduction of two chlorine atoms specifically at the 3- and 5-positions of the aromatic ring. This requires a controlled halogenation reaction that leverages the directing effects of the substituents already present.
Introduction of Chlorine Atoms to the Aromatic Ring System
The chlorination of the 2,6-dimethoxybenzamide ring is an example of an electrophilic aromatic substitution reaction. In this reaction, an electrophilic chlorine species (Cl⁺) attacks the electron-rich benzene (B151609) ring. A standard method for this transformation involves using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). nih.gov The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile that can be attacked by the aromatic ring. nih.gov
Alternative and often milder chlorinating agents include N-chlorosuccinimide (NCS). Reactions with NCS can sometimes be performed without a strong Lewis acid, potentially offering better control and selectivity, especially for highly activated aromatic rings.
Controlled Halogenation Techniques for Specific Isomer Formation
The formation of the specific 3,5-dichloro isomer is dictated by the electronic properties of the substituents on the benzamide ring. The directing effects of these groups determine the position of the electrophilic attack.
The 2,6-dimethoxybenzamide molecule has three substituents influencing the regioselectivity of chlorination:
Two Methoxy (-OCH₃) groups: Located at the 2- and 6-positions, these are powerful activating groups and are ortho, para-directors.
One Amide (-CONH₂) group: Located at the 1-position, this is a deactivating group and a meta-director.
The combined influence of these groups strongly favors substitution at the 3- and 5-positions. The methoxy group at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5). Similarly, the methoxy group at position 6 directs electrophiles to its ortho position (position 5) and its para position (position 3). The amide group at position 1 directs to its meta positions (positions 3 and 5).
Therefore, all three substituents cooperatively direct the incoming chlorine electrophiles to the 3- and 5-positions. This strong directing effect allows for the controlled and regioselective synthesis of the 3,5-dichloro-2,6-dimethoxybenzamide isomer. The high electron density at these positions, due to the activating methoxy groups, facilitates the substitution reaction.
Table 2: Directing Effects of Substituents on 2,6-Dimethoxybenzamide
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Chlorination |
|---|---|---|---|---|
| -CONH₂ | 1 | Deactivating | Meta | 3, 5 |
| -OCH₃ | 2 | Activating | Ortho, Para | 3, 5 |
Derivatization and Functionalization of the this compound Core Structure
The structure of this compound offers several sites for chemical modification: the amide nitrogen, the methoxy groups, and the chloro-substituents on the aromatic ring. These sites can be targeted to generate a diverse array of derivatives with potentially novel properties.
Synthesis of N-Substituted this compound Derivatives
The amide nitrogen of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to substitution reactions. The synthesis of N-substituted derivatives is a common strategy to modify the properties of benzamides.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the amide with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction.
| Reaction | Reagents and Conditions | General Outcome |
| N-Alkylation | 1. Strong base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF). 2. Alkyl halide (R-X, where X = Cl, Br, I). | Formation of N-alkyl-3,5-dichloro-2,6-dimethoxybenzamide. |
Alternatively, transition metal-catalyzed N-alkylation of amides with alcohols, known as the "borrowing hydrogen" methodology, presents a more atom-economical and environmentally benign approach. researchgate.net In this process, a catalyst, often based on palladium or cobalt, temporarily oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine intermediate. researchgate.netnih.gov
N-Arylation: The formation of a carbon-nitrogen bond between the amide and an aromatic ring can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for N-arylation, typically employing a palladium catalyst with a suitable phosphine ligand to couple the amide with an aryl halide or triflate. nih.gov Copper-catalyzed N-arylation reactions, a modification of the Ullmann condensation, provide an alternative route. nih.gov
| Reaction | Catalyst System | Coupling Partner | General Outcome |
| N-Arylation | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., XPhos, SPhos). | Aryl halide (Ar-X) or Aryl triflate (Ar-OTf). | Formation of N-aryl-3,5-dichloro-2,6-dimethoxybenzamide. |
| N-Arylation | Copper catalyst (e.g., CuI) with a ligand (e.g., a diamine). | Aryl halide (Ar-X). | Formation of N-aryl-3,5-dichloro-2,6-dimethoxybenzamide. |
Exploration of Amide Coupling Reactions with Electrophiles for Complex Molecule Construction
The amide functionality itself can participate in coupling reactions, although it is generally less reactive than amines. The nucleophilicity of the amide nitrogen can be enhanced by deprotonation, allowing for reactions with a variety of electrophiles to construct more complex molecular architectures.
While the amide bond is generally stable, the nitrogen atom can be made to react with electrophiles under specific conditions. For instance, after deprotonation, the resulting amidate can react with acyl chlorides or anhydrides to form N-acyl derivatives, although this is less common for secondary amides.
More sophisticated applications involve intramolecular reactions. If a suitable electrophilic center is present elsewhere in a molecule containing a this compound core, intramolecular cyclization could lead to the formation of heterocyclic systems. The synthesis of benzo-fused N-heterocycles from benzamide derivatives has been reported, showcasing the potential for such transformations. organic-chemistry.org
Modifications of Methoxy Groups and Other Peripheral Substituents
The methoxy groups and the chlorine atoms on the aromatic ring of this compound represent additional handles for chemical modification.
Modification of Methoxy Groups: The methoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding dihydroxybenzamide. This demethylation would significantly alter the electronic and steric properties of the molecule and could serve as a precursor for further functionalization of the resulting hydroxyl groups. The oxidative demethylation of dimethoxybenzene derivatives using reagents like ceric ammonium nitrate (CAN) is also a known transformation, which typically leads to the formation of quinones. researchgate.netinformahealthcare.comacs.org
Modification of Chloro Substituents: The chlorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. However, the benzene ring in this compound is not strongly activated towards SNAr, as it lacks potent electron-withdrawing groups in the ortho or para positions relative to the chlorides. wikipedia.orglibretexts.orglibretexts.org Reactions would likely require harsh conditions or the use of a very strong nucleophile.
Alternatively, the chlorine atoms can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. nobelprize.orglibretexts.orgsigmaaldrich.com These reactions would allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 3 and 5 positions of the benzene ring. The selective functionalization of one chloro group over the other could be challenging but might be achievable under carefully controlled conditions.
| Peripheral Substituent | Reaction Type | Reagents and Conditions | Potential Product |
| Methoxy Groups | Demethylation | BBr₃, HBr | 3,5-Dichloro-2,6-dihydroxybenzamide |
| Chloro Substituents | Suzuki Coupling | Pd catalyst, boronic acid (R-B(OH)₂), base | 3-Aryl-5-chloro-2,6-dimethoxybenzamide or 3,5-Diaryl-2,6-dimethoxybenzamide |
Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 2,6 Dimethoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of 3,5-Dichloro-2,6-dimethoxybenzamide, the ¹H NMR spectrum is expected to be relatively simple.
The key proton signals anticipated are:
Aromatic Proton (H-4): A single proton is present on the aromatic ring at the C-4 position. Due to the symmetrical substitution pattern of the ring, this proton is not coupled to any other protons and is expected to appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing chloro groups and electron-donating methoxy (B1213986) groups.
Methoxy Protons (-OCH₃): Two equivalent methoxy groups are attached to the benzene (B151609) ring at positions C-2 and C-6. The six protons of these two groups are chemically equivalent and should give rise to a single, sharp singlet in the spectrum.
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and may appear as two separate broad signals or a single broad signal, depending on the solvent and temperature, due to restricted rotation around the C-N bond and exchange with solvent protons.
For a structurally related compound, Isoxaben (B1672637), which contains a 2,6-dimethoxybenzoyl moiety, the methoxy protons appear as a singlet at approximately 3.85 ppm in CDCl₃. nih.gov The aromatic protons in Isoxaben appear in the range of 6.59-7.37 ppm. nih.gov Based on this, the chemical shifts for this compound can be predicted.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 | 7.0 - 7.5 | Singlet | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For this compound, the following signals are expected in the ¹³C NMR spectrum:
Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm.
Aromatic Carbons:
C-1: The carbon atom to which the amide group is attached.
C-2 and C-6: The two equivalent carbons bearing the methoxy groups. These are expected to be shifted downfield due to the deshielding effect of the oxygen atoms.
C-3 and C-5: The two equivalent carbons bearing the chlorine atoms. The substitution by chlorine will also cause a downfield shift.
C-4: The carbon atom bonded to the single aromatic proton.
Methoxy Carbons (-OCH₃): The two equivalent carbons of the methoxy groups will appear as a single signal in the upfield region of the spectrum.
In the ¹³C NMR spectrum of the related compound Isoxaben, the carbonyl carbon appears at approximately 161.03 ppm, the carbons attached to the methoxy groups are around 158.22 ppm, and the methoxy carbons themselves are at about 56.15 ppm. nih.gov
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 165 |
| C-1 | 110 - 120 |
| C-2, C-6 | 155 - 160 |
| C-3, C-5 | 125 - 135 |
| C-4 | 105 - 115 |
Advanced Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Definitive Structural Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are bonded. For this compound, a NOESY experiment would be expected to show a correlation between the methoxy protons and the aromatic proton (H-4), confirming their spatial proximity on the benzene ring. Correlations might also be observed between the amide protons and the aromatic proton or methoxy protons, depending on the conformation of the amide group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
The aromatic proton (H-4) correlating to the carbons C-2, C-6, and C-1.
The methoxy protons correlating to the carbons C-2 and C-6.
The amide protons correlating to the carbonyl carbon (C=O) and C-1.
These 2D NMR experiments, when used in conjunction, provide a comprehensive and definitive assignment of all proton and carbon signals, leaving no ambiguity in the final structural elucidation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
For this compound (C₉H₈Cl₂N₂O₃), the molecular weight can be calculated. The expected molecular ion peak [M]⁺ in the mass spectrum would correspond to this molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M, M+2, and M+4 peaks should appear in a ratio of approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:
Loss of the amide group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group could lead to the loss of a ·CONH₂ radical, resulting in a prominent fragment ion.
Loss of a methoxy group: The loss of a ·OCH₃ radical or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy substituents is another plausible fragmentation pathway.
Cleavage of the carbonyl group: Loss of a CO molecule (decarbonylation) from fragment ions is also a common process.
Analysis of the mass spectrum of the related compound 2,6-Dichlorobenzamide (B151250) shows characteristic fragments corresponding to the loss of the amide and chloro groups. nih.gov
Predicted Fragmentation Pattern:
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - NH₂]⁺ | Loss of amino radical |
| [M - CONH₂]⁺ | Loss of benzamide (B126) radical |
| [M - OCH₃]⁺ | Loss of methoxy radical |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the vibrational frequency of the bonds within that group.
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
N-H Stretching: The primary amide group (-CONH₂) will exhibit two distinct N-H stretching vibrations in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected in the region of 1680-1630 cm⁻¹.
N-H Bending: The N-H bending vibration (Amide II band) of the primary amide is typically observed around 1640-1550 cm⁻¹.
C-O Stretching: The C-O stretching of the methoxy groups will likely appear as strong bands in the region of 1250-1000 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
The IR spectrum of 2,6-dichlorobenzamide shows characteristic peaks for the amide and chloro groups, which can be used as a reference. nist.gov
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3400 - 3100 (two bands) |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1550 |
| Methoxy (-OCH₃) | C-O Stretch | 1250 - 1000 |
| Chloro (-Cl) | C-Cl Stretch | 800 - 600 |
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
A successful single-crystal X-ray diffraction analysis of this compound would provide:
Confirmation of Connectivity: Absolute confirmation of the atomic connections within the molecule.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into bond orders and steric strain.
Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the amide and methoxy groups relative to the benzene ring.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including details of any hydrogen bonding or other intermolecular forces that stabilize the crystal structure. The primary amide group is a good hydrogen bond donor and acceptor, so extensive hydrogen bonding networks are expected.
While no specific X-ray crystal structure for this compound has been reported in the searched literature, data for related structures, such as 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, illustrate the level of detail that can be obtained from such an analysis. researchgate.net
Biological Activities and Preclinical Mechanistic Investigations of 3,5 Dichloro 2,6 Dimethoxybenzamide Derivatives
Neuropharmacological Activities and Receptor Modulation
Derivatives of 3,5-dichloro-2,6-dimethoxybenzamide have shown notable interactions with the central nervous system, particularly as modulators of dopamine (B1211576) receptors. This has led to investigations into their potential as antipsychotic and antiparkinsonian agents.
Dopamine Receptor Ligand Binding and Selectivity Profiles
The affinity and selectivity of these compounds for dopamine receptor subtypes, especially the D2 and D3 receptors, are critical determinants of their therapeutic potential and side-effect profiles. The dopamine D2 receptor (DRD2) is a primary target for drugs used in the treatment of schizophrenia and Parkinson's disease. nih.gov
Structural modifications to the core this compound structure have been explored to enhance binding affinity and selectivity. For instance, the introduction of a 2,3-dichlorophenylpiperazine moiety has been shown to result in high affinity for the D3 receptor, with subnanomolar potency. nih.gov Studies have indicated that hydrophobic substituents on the arylpiperazine head group can explore differences in the binding pockets of D3 and D2 receptors, potentially contributing to selectivity. nih.gov
The development of selective D3 receptor ligands is a key area of research, as they may offer therapeutic benefits for substance abuse and neuropsychiatric disorders with a reduced risk of the extrapyramidal symptoms associated with D2 receptor antagonism. nih.govnih.gov The challenge lies in the high sequence homology between the D2 and D3 receptors, making the design of highly selective compounds difficult. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Selected Arylpiperazine Derivatives This table is representative of the types of data generated in such studies and is for illustrative purposes.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
|---|---|---|---|
| 6 | 150 | 2.7 | 55.6 |
| 7 (2-methoxyphenyl) | 16 | 0.9 | 17.8 |
| 8 (2,3-dichlorophenyl) | 25 | 0.5 | 50 |
| 9 (3-trifluoromethylphenyl) | 140 | 2.5 | 56 |
Data adapted from studies on arylpiperazine derivatives, illustrating the impact of substitutions on receptor affinity and selectivity. nih.gov
Preclinical Assessment of Antidopamine Activity in In Vitro and Animal Models
The antidopamine activity of this compound derivatives has been evaluated in various preclinical models. These studies are crucial for understanding the functional consequences of receptor binding. In vitro assays typically measure the ability of these compounds to inhibit the signaling pathways activated by dopamine.
Animal models provide a more complex physiological system to assess the potential therapeutic effects and side effects of these compounds. While specific in vivo data for this compound itself is not detailed in the provided context, the general approach for its derivatives involves evaluating their impact on behaviors known to be modulated by the dopamine system.
Anticancer Research Applications
Beyond their neuropharmacological properties, derivatives based on the this compound scaffold have demonstrated significant potential as anticancer agents. Research in this area has focused on their ability to inhibit cell proliferation and to modulate key proteins involved in cancer progression.
In Vitro Antiproliferative Activity Against Cancer Cell Lines
Numerous studies have demonstrated the antiproliferative effects of these derivatives against a wide range of human cancer cell lines. davidpublisher.com For example, a series of diarylureas and diarylamides incorporating a pyrrolo[3,2-c]pyridine scaffold, which can be considered structurally related to the benzamide (B126) core, exhibited potent and broad-spectrum antiproliferative activities, in some cases superior to the established anticancer drug Sorafenib. davidpublisher.com
The cytotoxic effects of these compounds are often evaluated using assays like the MTT or SRB assay, which measure cell viability. davidpublisher.commdpi.com These studies have shown that the antiproliferative activity can be highly potent, with IC50 values (the concentration required to inhibit cell growth by 50%) often in the submicromolar range. davidpublisher.com The activity of these compounds has been observed against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancers, ovarian cancer, renal cancer, prostate cancer, and breast cancer. davidpublisher.comnih.gov
Table 2: In Vitro Antiproliferative Activity of a Representative Derivative (Compound 9e) Against Various Cancer Cell Lines This table is for illustrative purposes and represents the type of broad-spectrum activity observed for such compounds.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Leukemia | K-562 | < 0.01 |
| Non-Small Cell Lung Cancer | NCI-H460 | < 0.01 |
| Colon Cancer | HCT-116 | < 0.01 |
| CNS Cancer | SF-268 | < 0.01 |
| Melanoma | SK-MEL-5 | < 0.01 |
| Ovarian Cancer | OVCAR-3 | < 0.01 |
| Renal Cancer | 786-0 | < 0.01 |
| Prostate Cancer | PC-3 | < 0.01 |
| Breast Cancer | MCF7 | < 0.01 |
Data based on findings for a diarylamide with a pyrrolo[3,2-c]pyridine scaffold, highlighting its potent and broad-spectrum activity. davidpublisher.com
Molecular Mechanisms of Cellular Perturbation: Tubulin Inhibition and Heat Shock Protein 27 (Hsp27) Modulation
The anticancer effects of these benzamide derivatives are often attributed to their interaction with specific molecular targets within cancer cells. Two prominent mechanisms that have been investigated are the inhibition of tubulin polymerization and the modulation of Hsp27.
Tubulin Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death). nih.gov Some derivatives related to the benzamide scaffold act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and thereby preventing cancer cells from dividing. nih.gov
Heat Shock Protein 27 (Hsp27) Modulation: Hsp27 is a chaperone protein that is often overexpressed in cancer cells. nih.gov It plays a crucial role in protecting cancer cells from various stressors and is involved in promoting cell survival and resistance to therapy. nih.gov Hsp27 is known to stabilize client proteins, including the androgen receptor (AR), which is implicated in certain cancers like glioblastoma. nih.gov Small-molecule inhibitors of Hsp27 can lead to the degradation of its client proteins, thereby suppressing cancer cell growth. nih.gov The development of Hsp27 inhibitors based on novel chemical scaffolds is an active area of research.
Investigations into Other Potential Anticancer Targets (e.g., VEGFR-2)
The search for novel anticancer therapies has led to the exploration of other potential targets for this compound derivatives. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibition of VEGFR-2 can block the signaling pathways that lead to cell proliferation and increased vascular permeability. nih.gov The development of small-molecule VEGFR-2 inhibitors is a well-established strategy in cancer therapy. nih.gov While direct evidence linking this compound itself to VEGFR-2 inhibition is not prominent in the provided search results, the broader class of small molecules, including various heterocyclic compounds, is actively being investigated for this purpose. nih.govresearchgate.net Computational methods and in vitro screening are employed to identify novel compounds that can bind to the ATP-binding site of VEGFR-2 and inhibit its activity. nih.gov
Antifungal Properties and Mechanism of Action Studies
Investigations into the antifungal potential of this compound derivatives are an emerging area of research. The exploration is grounded in the broader search for novel antifungal agents to combat a range of pathogenic fungi.
In Vitro Efficacy Against Fungal Pathogens
Currently, specific data detailing the in vitro antifungal efficacy of this compound derivatives against a comprehensive panel of fungal pathogens is limited in publicly available scientific literature. While broad screening libraries, such as the MMV Pathogen Box, contain compounds with demonstrated antifungal activity, the specific derivatives of this compound have not been prominently highlighted in these initial screens. For instance, the compound MMV675968, which shows activity against agents of mucormycosis, was identified as a diaminoquinazoline, a different chemical class. ijpsonline.comnstda.or.thmmv.org
Further targeted studies are required to isolate and characterize the specific antifungal activity of this compound derivatives, determining their minimum inhibitory concentrations (MIC) against clinically and agriculturally relevant fungi.
Exploration of Structure-Function Relationships for Antifungal Potency
Due to the nascent stage of research in this specific area, detailed structure-function relationship studies for the antifungal potency of this compound derivatives are not yet established. The development of such relationships is contingent on the generation of initial in vitro efficacy data. Future research would likely involve the synthesis of a library of analogues, modifying the substitution patterns on the benzamide ring to identify key structural features required for potent antifungal activity.
Agrochemical Applications: Herbicide-Related Mechanisms
The structural components of this compound are related to a well-established class of herbicides. The dimethoxybenzamide moiety is a core feature of the herbicide isoxaben (B1672637), and the dichlorinated aromatic ring is characteristic of other herbicidal compounds. wikipedia.orgnih.gov This has prompted investigations into its role as a potential herbicide or as a metabolic product of herbicidal compounds.
Role as Cellulose (B213188) Biosynthesis Inhibitors (CBI) or Precursors to CBIs
The primary herbicidal mechanism associated with related benzamide compounds is the inhibition of cellulose biosynthesis. nih.gov Cellulose Biosynthesis Inhibitors (CBIs) are a group of synthetic compounds that disrupt the formation of cellulose, a critical component of plant cell walls. nih.gov
The herbicide isoxaben, a 2,6-dimethoxybenzamide (B3031262) derivative, is a potent and well-characterized CBI. wikipedia.orgnih.gov It is hypothesized that CBIs function by directly targeting the cellulose synthase (CESA) complexes located in the plasma membrane of plant cells. nih.gov Another related herbicide, dichlobenil, is also a known CBI. nih.gov Given that this compound shares structural features with these active compounds, it is considered within the context of compounds that are either CBIs themselves or are metabolites of CBIs. Isoxaben is used as a pre-emergent herbicide to control broadleaf weeds; it does not stop seed germination but effectively inhibits the growth of seedlings once germination begins. regulations.gov
Below is a table of related compounds known to act as Cellulose Biosynthesis Inhibitors.
Interactive Table: Activity of Related Cellulose Biosynthesis Inhibitors (CBIs)| CBI Compound | Chemical Name | I50 (Arabidopsis root growth) |
|---|---|---|
| Isoxaben | N-[3-(1-ethyl-1-methylpropyl)]-5-isoxazolyl]-2,6-dimethoxybenzamide | 1-4.5 nM nih.gov |
| Dichlobenil | 2,6-dichlorobenzonitrile | 0.4 µM nih.gov |
| Quinclorac | 3,7-dichloro-8-quinoline carboxylic acid | 8 µM nih.gov |
Mechanisms of Action in Plant Physiology and Growth Regulation
The inhibition of cellulose synthesis triggers a cascade of physiological and developmental disruptions in susceptible plants. By weakening the primary cell wall, CBIs prevent normal, organized cell expansion and division. This leads to characteristic symptoms such as severe stunting of root and shoot growth, and swelling of tissues, particularly at the root tips. nih.gov
Herbicides that interfere with plant growth processes, such as cell elongation and division, are often categorized as growth regulators. nstda.or.th The disruption of cell wall integrity prevents the plant from maintaining turgor pressure correctly and executing the complex process of directional growth, ultimately leading to seedling death. nstda.or.thregulations.gov The mode of action for soil-applied CBIs like isoxaben involves absorption by the roots and shoots of emerging seedlings, with limited translocation within the plant. nstda.or.thregulations.gov
Anti-Inflammatory Potential via Cyclooxygenase-2 (COX-2) Inhibition
The potential for benzamide derivatives to act as anti-inflammatory agents has been explored, primarily through the mechanism of inhibiting cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. ijpsonline.comnih.gov While many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, selective COX-2 inhibition is a desirable trait for reducing certain side effects. nih.govresearchgate.net
Although no direct studies have been published evaluating this compound or its immediate derivatives for COX-2 inhibitory activity, research into other, structurally related benzamide and benzimidazole (B57391) compounds has shown promise. ijpsonline.comnih.govnih.gov For example, studies on various benzimidazole derivatives, which can be considered related heterocyclic structures, have demonstrated significant anti-inflammatory properties believed to be mediated through COX inhibition. ijpsonline.comnih.govnih.gov Similarly, novel piperazine (B1678402) derivatives containing amide linkages have been synthesized and shown to be potent dual inhibitors of COX-2 and 5-LOX, another enzyme in the inflammatory cascade. rsc.org The conversion of a carboxylic acid group in traditional NSAIDs to a carboxamide has also been investigated as a strategy to enhance COX-2 selectivity. researchgate.net
These findings suggest that the benzamide scaffold is of interest in the design of anti-inflammatory agents. However, the specific potential of this compound derivatives remains to be elucidated through targeted synthesis and biological screening.
Interactive Table: COX-2 Inhibitory Activity of Related Amide-Containing Compounds
| Compound Class | Example Compound | Target(s) | IC50 (COX-2) | Reference |
|---|---|---|---|---|
| Benzhydrylpiperazine | Compound 9d (4-Cl substituted) | COX-2 / 5-LOX | 0.25 µM | rsc.org |
| Pyrazole Derivative | Compound AD 532 | COX-2 | Less potent than celecoxib | nih.gov |
| Celecoxib (Standard) | Celecoxib | COX-2 | 0.36 µM | rsc.org |
In Vitro Enzyme Inhibition Studies
Derivatives of this compound have been shown to interact with specific enzymes, indicating their potential as targeted therapeutic agents. One notable derivative, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govnih.govmdpi.comtriazine-6-carbonitrile, known as MGL-3196 (Resmetirom), has been identified as a highly selective agonist for the thyroid hormone receptor β (THR-β). nih.gov This selectivity is significant as THR-β is primarily located in the liver and is associated with the beneficial effects of thyroid hormone on lipid levels, while THR-α is linked to adverse cardiac effects. nih.gov In functional assays, MGL-3196 demonstrated a 28-fold greater selectivity for THR-β over THR-α. nih.gov
The following table summarizes the in vitro enzyme inhibition data for MGL-3196:
| Compound | Target | Activity | Selectivity |
| MGL-3196 (Resmetirom) | Thyroid Hormone Receptor β (THR-β) | Agonist | 28-fold selective over THR-α |
Exploration of Related Anti-Inflammatory Pathways
The broader class of benzamides has been investigated for anti-inflammatory properties. Studies suggest that certain benzamides may exert their effects through the inhibition of the transcription factor NF-κB. nih.gov This transcription factor is a key regulator of the inflammatory response and apoptosis. Inhibition of NF-κB can, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov For instance, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have been shown to inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov
Furthermore, some substituted benzamides have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. nih.gov While some of these compounds inhibit both COX-1 and COX-2, research has focused on developing derivatives with a more favorable gastrointestinal safety profile. nih.gov
Other Investigated Biological Modulations
Potential as Antidiabetic Agents and Associated Target Interactions
Research into the antidiabetic potential of related compounds has identified promising candidates that act on various metabolic targets. A series of 3,5-diarylisoxazole derivatives were designed and synthesized as potential anti-hyperglycemic agents. nih.gov In vivo screening of these compounds revealed significant anti-hyperglycemic and moderate lipid-lowering activity. nih.gov To elucidate the mechanism of action, these compounds were tested against several in vitro targets associated with type 2 diabetes, including dipeptidyl peptidase-4 (DPP-4) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The synthesized compounds did not show activity against DPP-4 or PPARγ but did exhibit promising inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting that their antidiabetic effects are mediated through this pathway. nih.gov
The following table provides an overview of the investigated targets for these antidiabetic agents:
| Compound Class | Investigated Targets | Activity |
| 3,5-Diarylisoxazole derivatives | DPP-4, PPARγ, PTP1B | No activity on DPP-4 and PPARγ. PTP1B inhibitory activity observed. |
FSH Receptor Modulatory Effects of Related Tetrahydroquinoline Derivatives
While direct synthetic derivatives of this compound for Follicle-Stimulating Hormone (FSH) receptor modulation were not identified in the reviewed literature, broader research into tetrahydroisoquinolinyl benzamides has shown interaction with other receptor systems. For example, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide is a potent and selective ligand for the sigma(2) receptor. nih.govnih.gov Structural modifications to the tetrahydroisoquinoline ring of this class of compounds have been shown to modulate affinity and selectivity for sigma receptor subtypes. nih.govnih.gov
Structure Activity Relationship Sar Studies of 3,5 Dichloro 2,6 Dimethoxybenzamide Analogs
Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity
The nature and position of halogen substituents on the benzamide (B126) ring are critical determinants of biological efficacy and selectivity. The presence of chlorine atoms, in particular, has been shown to significantly influence the interaction of these compounds with their biological targets.
The substitution of a chlorine atom on an aromatic or heteroaromatic ring can lead to steric and/or electronic effects that modulate interactions with amino acids in the target protein. nih.gov Chlorine's size and its stable bond with carbon allow for its incorporation into diverse pharmacologically valuable heterocyclic structures. nih.gov It is considered a bioisostere of the methyl group due to similar physicochemical properties. nih.gov In a study on ponesimod, a chloro or a methyl group was found to be the preferred substituent next to the phenoxy group of the benzylidene moiety for improved activity towards the Sphingosine-1-phosphate (S1P) receptor. nih.gov
The strategic placement of chlorine atoms can enhance binding affinity and selectivity. For instance, in the development of selective androgen receptor antagonists, the presence of 5,6-dichloro substituents on a benzimidazole (B57391) core was found to be crucial for potent antagonist activity. nih.gov Similarly, in the optimization of TYK2 inhibitors, a 2,6-dichloro-4-cyanophenyl modification led to improved potency and selectivity. nih.gov The dichlorination at the 3 and 5 positions of the benzamide ring, as seen in the parent compound, is a key feature. In a series of N-substituted quinone imine derivatives, compounds with a higher number of chlorine atoms exhibited greater insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com
The following table summarizes the impact of different halogen substitutions on the biological activity of benzamide analogs from various studies.
| Compound/Analog Series | Halogen Substitution | Observed Impact on Biological Activity |
| Ponesimod Analogs | Chloro or methyl at 3-position of benzylidene | Improved activity towards S1P receptor nih.gov |
| Benzimidazole Derivatives | 5,6-Dichloro substitution | Potent androgen receptor antagonist activity nih.gov |
| 4-Aminopyridine Benzamide Scaffold | 2,6-Dichloro-4-cyanophenyl modification | Improved TYK2 potency and selectivity nih.gov |
| N-Substituted Quinone Imines | Increased number of chlorine atoms | Higher insecticidal, fungicidal, and herbicidal activity biointerfaceresearch.com |
Influence of Methoxy (B1213986) Group Positions and Modifications on Target Binding
The methoxy groups at the 2 and 6 positions of the benzamide ring play a significant role in orienting the molecule within the binding pocket of its target and can form crucial interactions that contribute to affinity.
The presence and position of methoxy groups can enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov In a study on N-benzimidazole-derived carboxamides, the removal of methoxy protecting groups to yield hydroxy-substituted benzamides was a key step in synthesizing target derivatives with potential biological activity. nih.gov The synthesis of dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide, highlights the importance of the methoxy group in its chemical structure and function. google.com
Optimization of a pyridazinone series of thyroid hormone receptor β (THR-β) agonists showed that modifications to substituents, including those that could be electronically influenced by methoxy groups, improved both potency and selectivity. nih.gov This suggests that the electronic properties endowed by methoxy groups can be critical for fine-tuning ligand-receptor interactions.
The table below illustrates the effects of methoxy group modifications on the properties of benzamide-related compounds.
| Compound Series | Methoxy Group Modification/Position | Observed Influence |
| N-Benzimidazole-Derived Carboxamides | Presence of methoxy groups | Enhanced antioxidant activity nih.gov |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 2-Methoxy group | Integral to its herbicidal activity google.com |
| Pyridazinone THR-β Agonists | Optimization of related substituents | Improved potency and selectivity nih.gov |
Role of the Amide Linker and N-Substitutions on Receptor Affinity and Functional Activity
In studies of substituted benzamide ligands for the D4 dopamine (B1211576) receptor, it was found that polar substituents on the benzamide ring, both meta and para to the amide, were critical for the observed structure-activity relationship (SAR). nih.gov These substituents orient the ring in a way that allows the distal part of the molecule to form hydrophobic contacts with the receptor. nih.gov The amide linker itself is a common feature in many biologically active compounds and its modification can significantly impact activity. For instance, in a series of betulinic acid derivatives, the amidation of a carboxylic acid with a piperazine (B1678402) linker was a key step in generating potent HIV inhibitors. nih.gov
N-substitutions also play a crucial role. In the development of N-benzimidazole-derived carboxamides, synthesizing N-substituted derivatives with different groups on the phenyl ring was a key strategy. nih.gov Specifically, isobutyl and methyl groups at the N-atom of the benzimidazole core had the most significant influence on antioxidative and antiproliferative activity. nih.gov
The following table provides examples of how modifications to the amide linker and N-substitutions affect biological activity.
| Compound Series | Amide Linker/N-Substitution Modification | Impact on Receptor Affinity/Functional Activity |
| D4 Dopamine Receptor Ligands | Polar meta and para substituents on the benzamide ring | Critical for the observed SAR and proper orientation in the binding site nih.gov |
| Betulinic Acid Derivatives | Amidation with a piperazine linker | Key for generating potent HIV inhibitors nih.gov |
| N-Benzimidazole-Derived Carboxamides | Isobutyl and methyl groups at the N-atom | Significant influence on antioxidative and antiproliferative activity nih.gov |
Design Principles and Lead Optimization Strategies Based on SAR Data
The culmination of SAR studies provides a set of design principles and strategies for the rational optimization of lead compounds. The goal is to enhance desired properties such as potency and selectivity while minimizing off-target effects.
A common strategy in lead optimization is to make systematic structural changes to a lead compound and evaluate the impact on its activity. youtube.com This can involve modifying substituents to improve interactions with the target, such as adding lipophilic groups to increase hydrophobic interactions or adding hydrogen bond donors and acceptors. youtube.com For instance, in the optimization of benzimidazole-based antimicrobial agents, systematic changes were made to the methanesulfonamide (B31651) part of the lead compound to improve its activity. whiterose.ac.uk
Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in lead optimization. nih.govnih.gov This approach allows for the rational design of modifications that are predicted to improve binding affinity and selectivity. Computational strategies, such as 4D-QSAR and molecular docking, can also be used to guide the virtual screening and optimization of compound libraries. nih.gov
The process of lead optimization aims to maintain favorable properties of a lead compound while improving upon its deficiencies. depositolegale.it This iterative process of design, synthesis, and biological evaluation, guided by SAR data, is fundamental to the discovery of new and improved therapeutic agents. nih.gov
The following table outlines key design principles and lead optimization strategies derived from SAR studies of benzamide analogs and related compounds.
| Design Principle/Strategy | Description | Example Application |
| Systematic Structural Modification | Making incremental changes to a lead compound to probe SAR. youtube.com | Expanding a methyl group to cyclopropyl (B3062369) and phenyl moieties in benzimidazole derivatives to explore the impact on antimicrobial activity. whiterose.ac.uk |
| Structure-Based Design | Utilizing the 3D structure of the target protein to guide the design of more potent and selective analogs. nih.govnih.gov | Using the crystal structure of TYK2 to design 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications. nih.gov |
| Computational Modeling | Employing methods like QSAR and molecular docking to predict the activity of virtual compounds and prioritize synthesis. nih.gov | Using 4D-QSAR and molecular docking to screen and optimize novel benzamide derivatives as Rho Kinase inhibitors. nih.gov |
| Bioisosteric Replacement | Substituting one functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. nih.gov | Viewing the chlorine atom as a bioisostere for a methyl group. nih.gov |
Computational Chemistry and Molecular Modeling of 3,5 Dichloro 2,6 Dimethoxybenzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, offering a static snapshot of the interaction at the molecular level.
Molecular docking simulations can be employed to predict how 3,5-Dichloro-2,6-dimethoxybenzamide might fit into the binding sites of various clinically relevant protein targets. The predictions are based on the known structures of these proteins and the interactions observed with other known inhibitors.
COX-2: The active site of Cyclooxygenase-2 (COX-2) is a long hydrophobic channel. Key residues for inhibitor binding include Tyr385 and Ser530, and for some non-selective inhibitors, Arg120. archivepp.comnih.gov Docking studies with other dual COX/LOX inhibitors have shown binding energies ranging from -6.8 to -7.2 kcal/mol. ingentaconnect.com It is hypothesized that the dichlorinated phenyl ring of this compound would occupy the hydrophobic pocket, with the methoxy (B1213986) and amide groups potentially forming hydrogen bonds with residues like Ser530.
DNA Gyrase: The B subunit of bacterial DNA gyrase (GyrB) has an ATP-binding site that is a common target for inhibitors. Crucial residues for ligand interaction in this pocket include Asn46, Asp73, Gly77, Arg76, Arg136, and Thr165. tandfonline.commdpi.com Docking studies of other benzamide (B126) derivatives have highlighted the importance of hydrophobic interactions with residues such as Val43, Val71, and Val120. researchgate.netingentaconnect.com For this compound, the amide group would be critical for forming hydrogen bonds with residues like Asp73 and Gly77, anchoring it within the active site.
Hsp27: The small heat shock protein Hsp27 is a challenging target as its binding pockets are not well-defined. However, computational methods like mixed-solvent molecular dynamics have predicted potential druggable sites. researchgate.net One such validated site (Site 3) could be a target for this compound, where interactions would likely be driven by a combination of hydrophobic and hydrogen bonding to stabilize the protein structure. researchgate.net
Tubulin: Tubulin has several known ligand-binding sites, with the colchicine (B1669291) site being a primary target for microtubule destabilizing agents. mdpi.comnih.gov This site is a hydrophobic pocket on β-tubulin. Key residues critical for binding include Cys241, Leu242, Ala250, Val315, and Ile378. researchgate.netrsc.org It is predicted that the 2,6-dimethoxy phenyl ring of the compound could mimic the trimethoxyphenyl ring of colchicine, forming hydrogen bonds with Cys241, while the 3,5-dichlorophenyl portion would engage in hydrophobic interactions within the pocket. researchgate.net
| Target Protein | Predicted Key Interacting Residues | Reference |
|---|---|---|
| Dopamine (B1211576) D2 Receptor | Asp114, Ser193, Ser194, Ser197 | nih.gov |
| COX-2 | Arg120, Tyr385, Ser530 | archivepp.comnih.gov |
| DNA Gyrase (GyrB) | Asn46, Asp73, Gly77, Arg76, Arg136 | tandfonline.commdpi.com |
| Tubulin (Colchicine Site) | Cys241, Leu242, Ala250, Val315 | researchgate.netrsc.org |
A primary output of molecular docking is the scoring function, which estimates the binding free energy (affinity) of the ligand for the protein. A lower (more negative) score typically indicates a more favorable binding interaction. These scores are used to rank different compounds or different binding poses of the same compound. For instance, docking of various benzamide derivatives against DNA gyrase has yielded MolDock scores as favorable as -114 kcal/mol. researchgate.netingentaconnect.com Similarly, novel urea-based benzamide derivatives have shown potent PARP-1 inhibition with calculated IC50 values in the nanomolar range, which corresponds to strong binding affinities. nih.gov
The optimal orientation is the specific three-dimensional pose in which the ligand makes the most favorable interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the protein's binding site. For this compound, docking would aim to find the pose that maximizes these favorable interactions within the target's active site, providing a structural hypothesis for its mechanism of action.
| Compound Type | Target Protein | Example Binding Affinity (kcal/mol or IC50) | Reference |
|---|---|---|---|
| Benzamide Derivatives | DNA Gyrase | -114.391 (MolDock Score) | ingentaconnect.com |
| Hydrazonate Ligands | COX-2 | -7.2 (Binding Energy) | ingentaconnect.com |
| Urea-based Benzamides | PARP-1 | 5.17 nM (IC50) | nih.gov |
| Benzamide Trimethoprim Derivs. | hDHFR | 4.72 µM (IC50) | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective. rsc.org MD simulations calculate the motion of every atom in the system over time, providing valuable information on the conformational flexibility of the protein and the stability of the ligand-protein complex. tandfonline.comnih.gov
For this compound, an MD simulation would typically follow a docking study. The predicted optimal binding pose would be used as the starting point for a simulation lasting from nanoseconds to microseconds. Researchers would analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. nih.gov If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. These simulations can also reveal key water molecules that may mediate interactions and provide a more accurate estimation of binding free energy through methods like MM/GBSA. nih.gov Studies on other benzamide inhibitors have used MD simulations of 15 ns or longer to confirm the stability of the ligand-target complex. tandfonline.comnih.gov
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. researchgate.net These methods can be applied to this compound to profile its intrinsic electronic structure and reactivity.
QM calculations can determine the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the kinetic stability of the molecule. A study of mercapto-benzamides used QM simulations to elucidate their mechanism of action, demonstrating the power of this approach. rsc.org For this compound, these calculations would reveal how the electron-withdrawing chlorine atoms and electron-donating methoxy groups influence the electronic character and reactivity of the benzamide scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com If a set of benzamide analogues with known biological activities (e.g., IC50 values) against a specific target were available, a QSAR model could be developed.
The model would be built by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series and then using statistical methods like partial least squares (PLS) to correlate these descriptors with the observed activity. archivepp.com Such a model could then be used to predict the activity of new or untested compounds, including this compound. Several studies have successfully developed 3D-QSAR models for benzamide derivatives to guide the design of more potent inhibitors for targets like FtsZ and histone deacetylase (HDAC). tandfonline.comresearchgate.netnih.gov These models provide insights into which structural features are critical for activity, suggesting that factors like hydrophobic character and the presence of hydrogen bond donors and acceptors are often crucial. researchgate.netnih.gov
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 3,5-Dichloro-2,6-dimethoxybenzamide and its Derivatives
Currently, there is a notable absence of dedicated studies on the synthesis and biological activity of this compound itself in peer-reviewed literature. However, a foundational understanding can be constructed by examining its immediate precursor and the bioactivity of structurally related compounds.
The logical synthetic precursor to this compound is 3,5-dichloro-2,6-dimethoxybenzoic acid . This key intermediate is a known compound and is commercially available, providing a straightforward starting point for the synthesis of the target benzamide (B126). tcichemicals.comtcichemicals.comsigmaaldrich.com The synthesis of the parent compound, 2,6-dimethoxybenzoic acid, has been described in the patent literature, involving the reaction of sodium phenide with 1,3-dimethoxybenzene (B93181) followed by carboxylation. google.com It is plausible that a similar route, starting from a dichlorinated phenol, could be employed for the synthesis of the dichloro-derivative.
The conversion of the carboxylic acid to the primary benzamide is a standard transformation in organic chemistry. This can be achieved through various well-established methods, such as:
Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia (B1221849).
Conversion to the acid chloride using an agent like thionyl chloride or oxalyl chloride, followed by amination.
Direct amidation under high temperature and pressure.
While direct data on this compound is scarce, the biological significance of the broader class of substituted benzamides is well-documented. Substituted benzamides are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. nih.gov For instance, amisulpride, a substituted benzamide, is a selective dopamine (B1211576) D2/D3 receptor antagonist used in the treatment of schizophrenia. nih.gov
Furthermore, derivatives incorporating the 3,5-dichloro-2,6-dimethoxyphenyl moiety have shown promise in other therapeutic areas. Although not a benzamide, the structural component is present in compounds that have been investigated for their biological effects. This suggests that the specific substitution pattern on the phenyl ring is conducive to interaction with biological targets.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the near-complete absence of published research on this compound. This presents a wide-open field for original research. Key unexplored avenues include:
Synthesis and Characterization: A detailed, optimized, and scalable synthetic route to this compound has not been reported. Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential.
Physicochemical Properties: There is no data on the solubility, stability, lipophilicity (LogP), and other key physicochemical parameters of the compound. These properties are crucial for understanding its potential as a drug candidate.
Biological Screening: The biological activity of this compound remains untested. A broad-based biological screening against a variety of targets (e.g., GPCRs, kinases, ion channels) could reveal unexpected activities.
Structure-Activity Relationship (SAR) Studies: Assuming the parent compound shows some activity, the synthesis and evaluation of a library of derivatives would be a critical next step. Modifications could include:
Substitution on the amide nitrogen.
Alteration of the methoxy (B1213986) groups to other alkoxy groups.
Replacement of the chloro substituents with other halogens or functional groups.
Prospective Directions for Advanced Synthetic Methodologies and Chemical Biology Approaches
Future research should leverage modern synthetic and chemical biology techniques to efficiently explore the potential of the this compound scaffold.
Advanced Synthetic Methodologies:
Flow Chemistry: For the optimization of the amidation step, flow chemistry could offer advantages in terms of safety, scalability, and reaction time.
High-Throughput Synthesis: The generation of a diverse library of derivatives for SAR studies would be greatly accelerated by employing high-throughput parallel synthesis techniques.
C-H Activation: Direct C-H functionalization of a simpler benzamide precursor could offer novel and more efficient routes to complex derivatives, bypassing multi-step classical syntheses.
Chemical Biology Approaches:
Probe Development: If a biological target is identified, the synthesis of tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent dye) would enable target identification and validation studies.
Phenotypic Screening: An unbiased phenotypic screen using cell-based assays could uncover novel biological functions of the compound without a priori knowledge of its molecular target.
Computational Modeling: In silico docking studies, based on the crystal structures of known targets for other substituted benzamides, could help to prioritize screening efforts and guide the design of new derivatives.
Future Perspectives on the Discovery of Novel Bioactive Agents Based on the this compound Scaffold
The this compound scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel bioactive agents. Based on the known activities of related compounds, several promising avenues for future research can be envisioned.
Given the prevalence of substituted benzamides in agrochemicals, one key area of investigation would be the pesticidal and fungicidal activity of this compound and its derivatives. nih.gov The specific substitution pattern may confer selectivity and potency against particular pests or fungal strains.
In the realm of medicinal chemistry, the well-established role of substituted benzamides as CNS-active agents suggests that this scaffold could be explored for its potential to modulate neurological targets. nih.gov The lipophilic nature of the dichlorinated and dimethoxylated phenyl ring may facilitate blood-brain barrier penetration.
Furthermore, the structural similarity to components of other known bioactive molecules suggests that this scaffold could serve as a starting point for the development of inhibitors for a variety of enzymes or protein-protein interactions. A systematic exploration of this chemical space, guided by modern drug discovery principles, is warranted.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-2,6-dimethoxybenzamide, and how can yield be improved?
- Methodological Answer : A common approach involves coupling benzamide derivatives with chlorinated and methoxylated precursors. For example, acid chloride intermediates (e.g., 3,5-dichloro-4-methoxybenzoyl chloride) can react with amines under reflux in polar aprotic solvents like DMSO or DCM. Catalytic additives (e.g., glacial acetic acid) and controlled reaction times (e.g., 18-hour reflux) improve yield . Purification via crystallization (water-ethanol mixtures) or column chromatography (MeOH-DCM gradients) is recommended for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:
- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and aromatic proton environments.
- ¹³C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary carbons.
- HRMS (ESI) : Validates molecular weight (e.g., observed [M–H]⁻ peaks matching theoretical values within 0.5 ppm) .
- Infrared (IR) spectroscopy detects carbonyl stretches (~1680 cm⁻¹) and C–O bonds (~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling chlorinated benzamide derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to volatile chlorinated intermediates (e.g., oxalyl chloride).
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For example, the chloro groups at positions 3 and 5 exhibit high electrophilicity due to electron-withdrawing effects, making them susceptible to nucleophilic attack. Solvent effects (e.g., DCM vs. DMSO) are modeled using Polarizable Continuum Models (PCM) to predict reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols include:
- Dose-Response Curves : Test across 5–6 logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Positive Controls : Use reference compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to benchmark activity .
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .
Q. How does steric hindrance from methoxy groups influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : The 2,6-dimethoxy groups create steric bulk, directing reactions to the less hindered 3,5-dichloro positions. For Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) enhance selectivity for para-substituted aryl boronic acids. Kinetic studies (e.g., monitoring by HPLC) show reduced reaction rates at sterically congested sites .
Q. What advanced chromatographic methods separate enantiomers or diastereomers of modified benzamide derivatives?
- Methodological Answer : Chiral Stationary Phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. For diastereomers, reverse-phase columns (C18) with gradient elution (MeCN/H₂O + 0.1% TFA) achieve baseline separation. Confirm purity using circular dichroism (CD) or X-ray crystallography .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conditions : Test pH 2–12 (buffers: HCl/NaOH) and temperatures (4°C, 25°C, 40°C) over 14 days.
- Analytical Tools : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature .
Q. What statistical approaches are robust for analyzing dose-dependent toxicity data in zebrafish models?
- Methodological Answer : Probit analysis or nonlinear regression (logistic curves) quantifies LD₅₀/LC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences between treatment groups. Include survival rate, morphological abnormalities, and biomarker (e.g., CYP1A) expression as endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
